N-Boc-amino-4-methylthiazole-5-carboxylic acid
Overview
Description
N-Boc-amino-4-methylthiazole-5-carboxylic acid is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.296 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biochemical Analysis
Biochemical Properties
N-Boc-amino-4-methylthiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . The compound’s interactions with this enzyme suggest its potential as an antibacterial agent. Additionally, this compound has been shown to exhibit binding affinity with various proteins, indicating its role in modulating protein functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . The compound’s impact on cell signaling pathways and gene expression further highlights its significance in cellular function and regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism . The compound’s ability to inhibit enzyme activity suggests its potential therapeutic applications in conditions such as gout and hyperuricemia. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid and carbohydrate metabolism . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it has been shown to interact with thiamin-dependent enzymes, which play a role in carbohydrate metabolism . These interactions suggest that this compound can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Studies have shown that this compound can be efficiently transported into cells, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-amino-4-methylthiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Boc Protecting Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-amino-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions with amines to form amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt).
Major Products Formed:
Substitution Reactions: Various substituted thiazole derivatives.
Deprotection Reactions: Free amino-4-methylthiazole-5-carboxylic acid.
Coupling Reactions: Peptides and other amide-containing compounds.
Scientific Research Applications
N-Boc-amino-4-methylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of N-Boc-amino-4-methylthiazole-5-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc-protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. This allows for the formation of specific peptide bonds and other functional groups in the final product .
Comparison with Similar Compounds
- N-Boc-amino-4-methylthiazole-2-carboxylic acid
- N-Boc-amino-2-methylthiazole-5-carboxylic acid
- N-Boc-amino-4-ethylthiazole-5-carboxylic acid
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)17-8(11-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNRXEYKJBDNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373525 | |
Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302963-94-6 | |
Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-amino-4-methylthiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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